2-Methyloctanoic acid
Overview
Description
2-Methyloctanoic acid is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched-chain fatty acid, specifically a methyl-branched carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyloctanoic acid can be synthesized through various methods. One common approach involves the alkylation of malonic acid esters followed by decarboxylation. Another method includes the alkylation of carboxylic acids using methyl iodide .
Industrial Production Methods: In industrial settings, this compound can be produced via biocatalyzed procedures. For instance, the kinetic resolution of racemic mixtures using lipase-catalyzed esterification in organic media is a notable method. This process yields both enantiomers of the compound with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions, particularly at the carboxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used for converting the carboxyl group into acyl chlorides
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides
Scientific Research Applications
2-Methyloctanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying fatty acid metabolism.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for fragrances and flavors
Mechanism of Action
The mechanism of action of 2-Methyloctanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid metabolism pathways, influencing cellular processes such as energy production and membrane synthesis. Its methyl-branched structure may affect its binding affinity and interaction with enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
- 4-Methyloctanoic acid
- 2-Propyloctanoic acid
- Octanoic acid
Comparison: 2-Methyloctanoic acid is unique due to its specific methyl branching at the second carbon, which can influence its physical and chemical properties compared to other similar compounds. For instance, 4-Methyloctanoic acid has the methyl group at the fourth carbon, leading to different reactivity and interaction with biological systems .
Properties
IUPAC Name |
2-methyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEQNZOXHCKLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863074 | |
Record name | 2-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3004-93-1 | |
Record name | 2-Methyloctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3004-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyloctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33927 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9RJN5ZZ0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the catabolism of 2-methyloctanoic acid in mammals?
A1: Research indicates that this compound is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from mammalian liver. This oxidation process is less efficient in adrenal and kidney mitochondria, and even less so in heart, spleen, and brown fat mitochondria. [] Notably, the addition of carnitine did not significantly stimulate the oxidation of this compound. [] This suggests that different tissues may have varying capacities to metabolize this compound.
Q2: How does the configuration of the alcohol component of a this compound ester affect its reactivity in lipase-catalyzed hydrolysis?
A2: Studies using this compound esters of roc-2,3-isopropylidene glycerol and roc-glycidol with various lipase preparations have revealed a consistent preference for the S configuration of the acid. Interestingly, the (S)-2,3-isopropylidene glycerol esters and (R)-glycidol esters exhibited faster reaction rates compared to their enantiomeric counterparts. [] This suggests that while the alcohol configuration plays a role in the stereobias of the reaction, its impact on the catalytic step's energetics is relatively small.
Q3: Can this compound be used as a starting material for the synthesis of other compounds?
A3: Yes, this compound can be used in the synthesis of various compounds. For example, it has been utilized as a key starting material in the preparation of 2,3-dialkyl parasorbic acids. [] This synthetic route involves a Grignard reaction with allylmagnesium chloride to produce 1-nonen-4-one, which is then reacted with a carboxylic acid like propanoic acid in the presence of lithium naphthalenide and diethylamine. This sequence of reactions yields the desired 2,3-dialkyl parasorbic acid.
Q4: Has this compound been identified in any natural sources?
A4: Yes, this compound has been isolated from an unidentified endophytic fungus found in eastern larch (Larix laricina) needles. This discovery highlights the potential of exploring natural sources for novel compounds with interesting biological activities. []
Q5: Have there been studies on the stereochemistry of this compound in natural products?
A5: Yes, research has focused on determining the absolute stereochemistry of the β-hydroxy acid units, specifically 3-hydroxy-2-methyloctanoic acid (Hmoa), in marine cyanobacterial depsipeptides like hantupeptins and trungapeptins. [] By synthesizing (2_S_,3_R_)-Hmoa and (2_S_,3_S_)-Hmoa and analyzing their Mosher ester derivatives using RPLC-MS, researchers successfully assigned the absolute configuration of the Hmoa unit in hantupeptin C as (2_R_,3_S_)-Hmoa and in trungapeptin C as (2_S_,3_R_)-Hmoa. [] This highlights the importance of stereochemistry in understanding the biological activity of natural products.
Q6: What are the potential applications of this compound derivatives?
A6: Derivatives of this compound, specifically 2,3-dialkyl parasorbic acids synthesized from it, show promise as potential perfumery materials due to their unique fragrance profiles. [] Further research is needed to explore their olfactory properties and stability for potential use in the fragrance industry.
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